methyl 1-(3,4,5-trimethoxybenzoyl)prolinate
Overview
Description
Methyl 1-(3,4,5-trimethoxybenzoyl)prolinate, also known as M1-TMBP, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of proline-derived amino acid esters and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of methyl 1-(3,4,5-trimethoxybenzoyl)prolinate is not fully understood. However, studies suggest that it may act through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
methyl 1-(3,4,5-trimethoxybenzoyl)prolinate has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, methyl 1-(3,4,5-trimethoxybenzoyl)prolinate has been shown to have anti-oxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 1-(3,4,5-trimethoxybenzoyl)prolinate in lab experiments is its potential for anti-inflammatory research. However, one of the limitations is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several potential future directions for research involving methyl 1-(3,4,5-trimethoxybenzoyl)prolinate. One area of interest is its potential as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-(3,4,5-trimethoxybenzoyl)prolinate and its potential applications in cancer research. Finally, there is potential for the development of new synthetic analogs of methyl 1-(3,4,5-trimethoxybenzoyl)prolinate with improved solubility and bioavailability.
Scientific Research Applications
Methyl 1-(3,4,5-trimethoxybenzoyl)prolinate has been studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory properties. Studies have shown that methyl 1-(3,4,5-trimethoxybenzoyl)prolinate can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
properties
IUPAC Name |
methyl 1-(3,4,5-trimethoxybenzoyl)pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-20-12-8-10(9-13(21-2)14(12)22-3)15(18)17-7-5-6-11(17)16(19)23-4/h8-9,11H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDKPNYNJBNPHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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